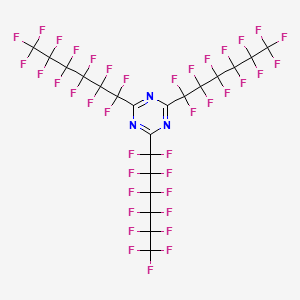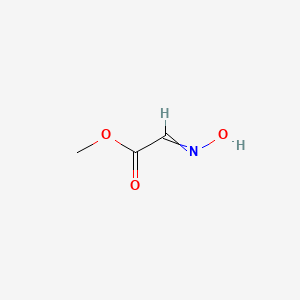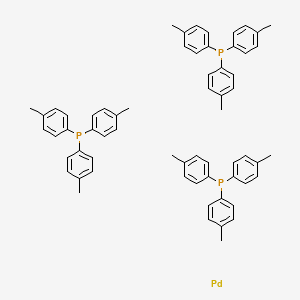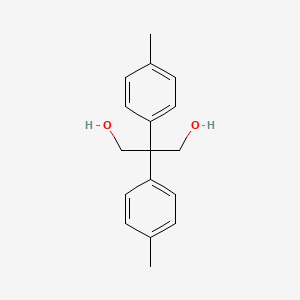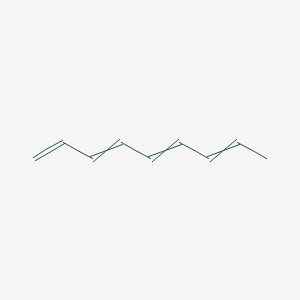
Nona-1,3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-1,3,5,7-tetraene is a hydrocarbon compound characterized by its four conjugated double bondsThe structure of this compound consists of a linear chain of nine carbon atoms with alternating double and single bonds, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-1,3,5,7-tetraene can be synthesized through several methods. One common approach involves the Hofmann elimination sequence, which is particularly effective for producing (E,E,E)- and (Z,E,E)-nona-1,3,5,7-tetraene. Another method involves the DBU-induced dehydrobromination of (E,E)-4-bromonona-1,5,7-triene, which yields excellent results .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced through the biosynthesis pathway using endophytic fungi, such as Nigrograna mackinnonii. This method involves the use of polyketide synthase followed by decarboxylation .
Chemical Reactions Analysis
Types of Reactions
Nona-1,3,5,7-tetraene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include peroxy acids for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce epoxides, while reduction reactions yield alkanes or partially reduced alkenes .
Scientific Research Applications
Nona-1,3,5,7-tetraene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of nona-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for use in electronic and photonic devices. Additionally, its interactions with enzymes and other biological molecules are of interest for developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: Another polyene with four conjugated double bonds, but with a cyclic structure.
Buta-1,3-diene: A simpler polyene with two conjugated double bonds.
1,3,5,7-Cyclooctatetraene: A cyclic polyene with similar conjugation but different reactivity and stability.
Uniqueness
Nona-1,3,5,7-tetraene is unique due to its linear structure and the presence of four conjugated double bonds, which confer distinct chemical properties and reactivity compared to its cyclic counterparts.
Properties
CAS No. |
31699-36-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
nona-1,3,5,7-tetraene |
InChI |
InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3-9H,1H2,2H3 |
InChI Key |
HRRORGQIZRYJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


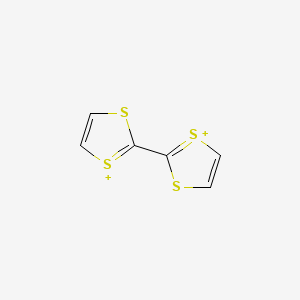
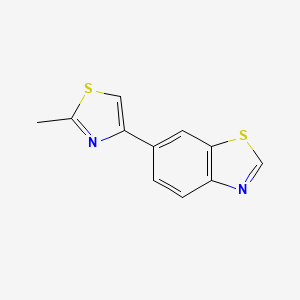
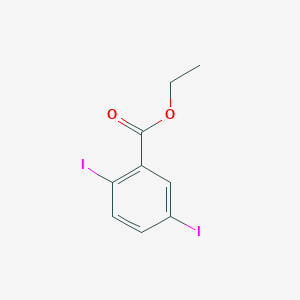
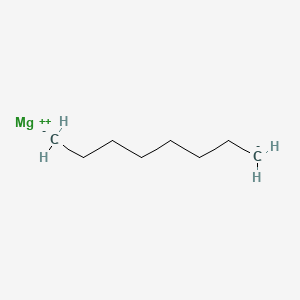
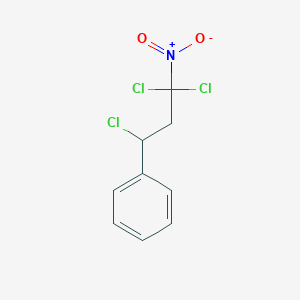
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
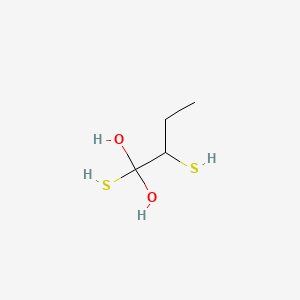
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
